molecular formula C15H21NO5 B562445 3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal CAS No. 1185144-63-1

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal

Cat. No. B562445
M. Wt: 304.39
InChI Key: YJLVEDBQYCETMX-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is a complex organic compound that is commonly used in the field of organic chemistry . It is a derivative of cinnamaldehyde, which is a natural organic compound found in the bark of cinnamon trees . This compound is an intermediate in the synthesis of Trimethoprim .


Synthesis Analysis

The compound is synthesized by reacting 3,4,5-Trimethoxy-d9-cinnamaldehyde with dimethyl acetal in the presence of a catalyst . This compound is commonly used as a reagent in organic synthesis, particularly in the field of drug development .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is C15H21NO5 . The InChI is InChI=1S/C15H21NO5/c1-17-12-7-10 (8-13 (18-2)14 (12)19-3)6-11 (9-16)15 (20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 . The Canonical SMILES is COC1=CC (=CC (=C1OC)OC)CC (C#N)C (OC)OC .


Physical And Chemical Properties Analysis

The molecular weight of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is 304.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 8 . The Exact Mass and Monoisotopic Mass is 304.19846348 g/mol . The Topological Polar Surface Area is 69.9 Ų . The Heavy Atom Count is 21 .

Scientific Research Applications

Antioxidant Activity Analysis

One significant area of research related to similar compounds involves the study of antioxidant activity and its implications across various fields, including food engineering, medicine, and pharmacy. Antioxidant assays such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are crucial in assessing the antioxidant capacity of complex samples, which could be relevant to studies involving related compounds (Munteanu & Apetrei, 2021).

Environmental Toxicology

Research on the environmental impact and toxicology of aromatic hydrocarbons and their derivatives, including the assessment of their occurrence, toxicity, and the risks they pose to aquatic environments, provides a foundation for understanding the environmental behavior and safety of related chemical compounds (Kovaláková et al., 2020).

Catalytic Synthesis

The catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs) from related compounds highlights the application potential in creating alternative fuels that reduce hazardous exhaust gas emissions. This area of research emphasizes the importance of efficient catalysts and simpler processes for the selective synthesis of specific chain-length compounds (Baranowski et al., 2017).

Pharmacological Applications

Although your request excluded information related to direct drug use and dosages, it's worth noting that studies on the pharmacological applications of related compounds provide insights into their therapeutic potential. For instance, research into the immuno-modulatory, anti-inflammatory, and antioxidant properties of dimethyl fumarate reveals its broad therapeutic applications beyond its current use in treating psoriasis and multiple sclerosis, hinting at potential repositioning in ophthalmological diseases (Manai et al., 2022).

properties

IUPAC Name

3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVEDBQYCETMX-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662221
Record name 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal

CAS RN

1185144-63-1
Record name 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.